
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) is a chemical compound with a pyrrolidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and functionalization processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. . In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, in industry, it can be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(2-carbamoylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-2-1-3-9(5)4-6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) |
InChI Key |
MGWRWOKPQZPYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


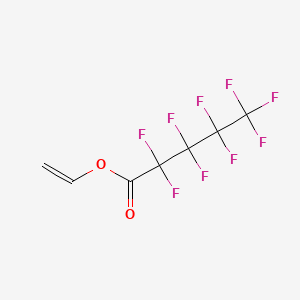
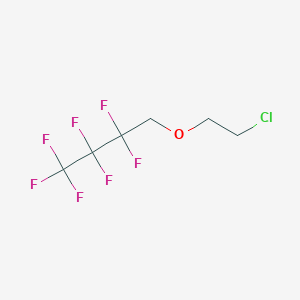
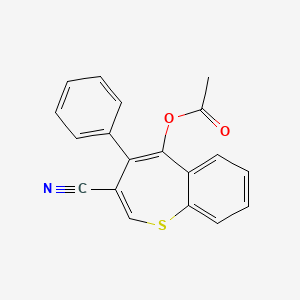



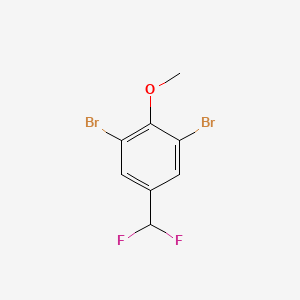
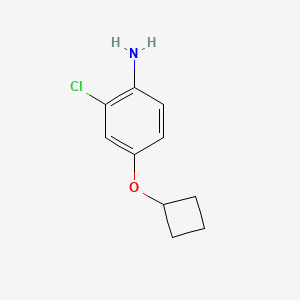


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
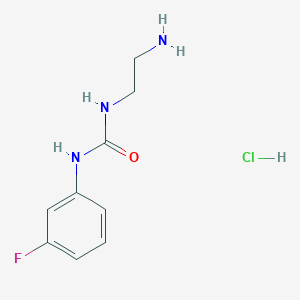
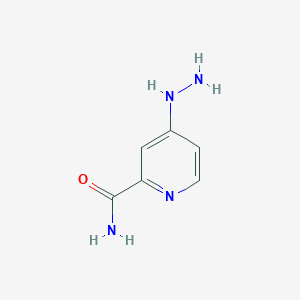
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
